4-Aminoazobenzene

Description

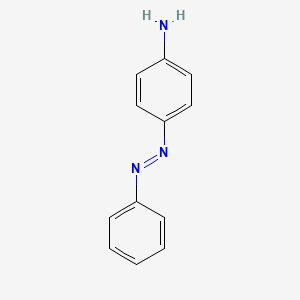

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQKUYVSJWQSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024460, DTXSID40859039 | |

| Record name | C.I. Solvent Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | p-Aminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |

CAS No. |

60-09-3, 25548-34-9 | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminoazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025548349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X2AH42T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

262 °F (NTP, 1992), 128 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoazobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoazobenzene, also known as Aniline (B41778) Yellow, is an aromatic amine and an azo dye with the chemical formula C₁₂H₁₁N₃.[1][2] It was the first azo dye to be produced and commercialized in the mid-19th century.[3] This compound serves as a crucial intermediate in the synthesis of various other dyes, including chrysoidine, indulines, Solid Yellow, and Acid Yellow.[4][5] Beyond its use in the dye industry for lacquers, varnishes, and inks, it also finds applications in insecticides.[2][4] However, its significance in scientific research, particularly in toxicology and carcinogenesis, is notable due to its classification as a potential carcinogen.[2][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is structurally characterized by an azobenzene (B91143) core substituted with an amino group at the 4-position of one of the phenyl rings.[1] This structure gives rise to its characteristic color and chemical reactivity.

| Identifier | Value |

| IUPAC Name | 4-phenyldiazenylaniline[1][2] |

| CAS Number | 60-09-3[2][7] |

| Molecular Formula | C₁₂H₁₁N₃[2][8] |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N[1][2] |

| InChI Key | QPQKUYVSJWQSDY-UHFFFAOYSA-N[1][2] |

| Synonyms | Aniline Yellow, p-Aminoazobenzene, 4-(Phenylazo)aniline, C.I. Solvent Yellow 1[1][3][7] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, application, and biological interactions. It typically appears as brownish-yellow needles with a bluish cast or as an orange powder.[1]

| Property | Value |

| Molecular Weight | 197.24 g/mol [1][2] |

| Melting Point | 123-126 °C[9][10] |

| Boiling Point | >360 °C[9][11] |

| Solubility | Less than 1 mg/mL in water at 25 °C.[1][2] Freely soluble in alcohol, benzene (B151609), chloroform, and ether.[1][2] |

| logP | 3.41[1][7] |

| pKa (conjugate acid) | 2.82[1] |

Experimental Protocols

Synthesis of this compound (Aniline Yellow)

A common method for the synthesis of this compound involves the diazotization of aniline followed by a coupling reaction with another aniline molecule in an acidic medium.[12][13]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

Ice

Procedure: [12]

-

Preparation of Aniline Salt: In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water. Stir until a clear solution is obtained.

-

Diazotization: Cool the aniline hydrochloride solution to 5 °C in an ice bath. Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water. Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring. This reaction forms the benzene diazonium chloride.

-

Coupling Reaction: Prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid. Slowly add this aniline solution to the benzene diazonium chloride solution while stirring continuously.

-

Precipitation and Filtration: A yellow precipitate of this compound will form. Filter the precipitate using a Buchner funnel and wash the crude product with water.

-

Recrystallization: The crude sample can be purified by recrystallization from carbon tetrachloride to obtain the pure dye.

Precautions:

-

The temperature during diazotization should be maintained between 0-5 °C as the diazonium salt is unstable at higher temperatures.[13]

-

The reaction pH should be maintained between 4-5.[12]

-

Handle aniline and its derivatives with care as they are toxic.

Biological Activity and Metabolism

This compound is recognized as a potential carcinogen, primarily inducing liver tumors in animal models.[2] It acts as a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[2] This activation process involves enzymatic reactions in the liver, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[2] This DNA damage can lead to mutations and ultimately initiate carcinogenesis.

Visualizations

Caption: Synthesis workflow of this compound.

Caption: Metabolic activation pathway of this compound.

References

- 1. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 60-09-3 [smolecule.com]

- 3. Aniline Yellow - Wikipedia [en.wikipedia.org]

- 4. pschemicals.com [pschemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemos.de [chemos.de]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 4-氨基偶氮苯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound at Affordable Price, Analytical Standard, HPLC & GC Suitable [nacchemical.com]

- 11. 60-09-3 CAS | this compound | Amines & Amine Salts | Article No. 01038 [lobachemie.com]

- 12. byjus.com [byjus.com]

- 13. Preparation of Aniline Yellow: Step-by-Step Guide & Tips [vedantu.com]

4-Aminoazobenzene CAS number 60-09-3

An In-depth Technical Guide on 4-Aminoazobenzene (B166484) (CAS 60-09-3) for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 60-09-3), also known as Aniline (B41778) Yellow, is a significant aromatic amine with a history of use in the dye industry and as a research chemical.[1][2][3] Its carcinogenic properties, classified as Group 2B by the IARC, necessitate careful handling and a thorough understanding of its toxicological profile.[4][5][6] This guide provides a comprehensive overview of its physicochemical properties, toxicological data, detailed experimental protocols for its synthesis and analysis, and insights into its metabolic activation pathway.

Physicochemical and Toxicological Data

A clear understanding of the fundamental properties and hazards of this compound is crucial for its safe handling and application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H11N3[7] |

| Molecular Weight | 197.24 g/mol [8] |

| Appearance | Yellow to tan crystals or orange needles[9][10] |

| Melting Point | 123-126 °C[9] |

| Boiling Point | >360 °C[9] |

| Solubility | Soluble in ethanol (B145695); slightly soluble in water[9] |

| LogP | 3.41[11] |

Toxicological Data

This compound is classified as a hazardous substance with carcinogenic potential.[1]

| Parameter | Value | Reference |

| LD50 (Intraperitoneal) | 200 mg/kg (mouse) | [5] |

| Carcinogenicity | Group 2B: Possibly carcinogenic to humans | IARC[4][5][6] |

| Hazard Statements | H350: May cause cancer, H410: Very toxic to aquatic life with long lasting effects | [5] |

| Primary Health Effects | Skin sensitization, potential for methemoglobinemia | [1][12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis via Diazoaminobenzene Rearrangement

This protocol describes a common method for synthesizing this compound.[13]

Experimental Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a flask, combine 2.5 g of diazoaminobenzene, 7 g of aniline, and 1.25 g of aniline hydrochloride.[13]

-

Heating: Place the flask in a water bath and heat to 40-45°C for approximately 35 minutes with stirring.[13]

-

Acidification and Precipitation: After the heating period, add a solution of 7.5 mL of glacial acetic acid and 7.5 mL of water. Allow the mixture to stand in a refrigerator to facilitate the precipitation of the product.[13]

-

Isolation: Collect the crude product by filtration and wash with a small amount of ice-cold water.[13]

-

Purification: Recrystallize the crude product from 96% ethanol to obtain purified this compound crystals.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[11][14]

Experimental Workflow for HPLC Analysis of this compound

Caption: A typical workflow for the HPLC analysis of this compound.

Methodology:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as the mobile phase.

-

HPLC System:

-

Analysis: Inject the sample into the HPLC system. The separation of this compound is achieved on the C18 column. Quantification can be performed by creating a calibration curve with standards of known concentrations.

Signaling Pathways and Carcinogenic Mechanism

The carcinogenicity of this compound is attributed to its metabolic activation into reactive species that can damage DNA.[1]

Metabolic Activation Pathway

The metabolic activation of this compound primarily occurs in the liver and involves enzymatic modifications that lead to the formation of DNA adducts.[1][8]

Metabolic Activation of this compound

Caption: The metabolic activation pathway of this compound.

This pathway illustrates that this compound is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[1] This process can involve N-hydroxylation to form N-hydroxy-4-aminoazobenzene, which can then be further modified to form DNA adducts, such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[1][16] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.[1]

Applications in Research and Industry

This compound has a range of applications, primarily stemming from its properties as a dye and its biological activity.

-

Dye and Pigment Industry: It is used in the manufacturing of other dyes and pigments for lacquers, varnishes, and inks.[1][2]

-

Insecticides: It serves as an intermediate in the production of certain insecticides.[1][2]

-

Hair Dyes: It has been used in semi-permanent hair dyes.[1][17]

-

Carcinogenesis Research: It is used as a model compound to induce liver cancer in animal studies, aiding in the understanding of the mechanisms of cancer development.[1]

-

Photochemistry: Its photochromic properties make it a candidate for applications such as optical switches and molecular sensors.[1]

References

- 1. Buy this compound | 60-09-3 [smolecule.com]

- 2. chemotechnique.se [chemotechnique.se]

- 3. calpaclab.com [calpaclab.com]

- 4. para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. monographs.iarc.who.int [monographs.iarc.who.int]

- 7. CAS 60-09-3: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 60-09-3 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. youtube.com [youtube.com]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound CAS#: 60-09-3 [amp.chemicalbook.com]

The Dawn of Azo Dyes: A Technical Guide to the Synthesis and Discovery of 4-Aminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and discovery of 4-Aminoazobenzene, a foundational molecule in the development of azo dyes. Also known as Aniline (B41778) Yellow, its discovery was a pivotal moment in synthetic organic chemistry, paving the way for a new class of versatile colorants.[1][2] This document details the historical context of its discovery, comprehensive experimental protocols for its synthesis, and relevant quantitative data.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a novel method for converting primary aromatic amines into diazonium salts.[3][4][5] This breakthrough was a significant advancement in organic chemistry, enabling the synthesis of a wide array of new compounds.[4]

Griess's work laid the foundation for the creation of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings.[5] this compound was one of the early and simple examples of this class of compounds, and its synthesis demonstrated the practical application of the diazotization reaction. The development of this compound and other azo dyes revolutionized the textile industry by providing a vibrant and diverse palette of synthetic colors.[2]

Caption: Logical relationship of the discovery of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically an azo coupling. The general principle involves the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.

General Synthesis Workflow

The most common laboratory preparation of this compound involves a two-step process starting from aniline.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common procedures.

Method 1: Diazotization of Aniline and Coupling with Aniline

This method involves the formation of a diazonium salt from aniline, which then couples with another molecule of aniline.

Experimental Protocol:

-

In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water.[6]

-

Cool the resulting solution to 5°C in an ice bath to obtain a clear solution of aniline hydrochloride.

-

In a separate beaker, prepare a solution of 4 g of sodium nitrite in 20 ml of water.

-

Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature below 5°C. This process, known as diazotization, forms benzene diazonium chloride.

-

In another beaker, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.

-

Slowly add the aniline solution to the benzene diazonium chloride solution with constant stirring.

-

A yellow precipitate of this compound (also known as aniline yellow) will form.[6]

-

Filter the precipitate using a Buchner funnel and wash it with water.

-

For purification, the crude product can be recrystallized from carbon tetrachloride.[6]

Method 2: Rearrangement of Diazoaminobenzene (B94817)

This method involves the acid-catalyzed rearrangement of diazoaminobenzene, which is formed in situ from the reaction of aniline with its diazonium salt.

Experimental Protocol:

-

A solution of diazoaminobenzene (8 g, 40 mmol), aniline (17 mL, 180 mmol), and aniline hydrochloride (4 g, 30 mmol) is prepared.[7]

-

Sodium nitrite (4.2 mL, 95%) is added to the mixture, and it is heated to 40°C for 1 hour with continuous stirring.[7]

-

Glacial acetic acid (6 mL, 99%) is then added to the mixture, and the reaction is allowed to proceed for 10 minutes.[7]

-

The crude product is then dried and can be recrystallized from carbon tetrachloride.[7]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Method 1 (Diazotization & Coupling) | Method 2 (Rearrangement) | Reference |

| Starting Materials | Aniline, Sodium Nitrite, HCl | Diazoaminobenzene, Aniline, Aniline HCl, NaNO₂, Acetic Acid | [6][7] |

| Reaction Temperature | 0-5 °C (Diazotization), < 50 °C (Coupling) | 40 °C | [6][7] |

| Reaction Time | Not specified | 1 hour | [7] |

| Appearance | Yellow precipitate | Crude product | [6][7] |

| Purification | Recrystallization from Carbon Tetrachloride | Recrystallization from Carbon Tetrachloride | [6][7] |

| Yield | Not specified in the provided text | Not explicitly stated for this compound | |

| Melting Point | Not specified | Not specified |

Note: While specific yields and melting points are not always provided in the general procedural descriptions, a purity of ≥99% is achievable for commercial-grade this compound.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is acutely toxic if ingested and is a suspected carcinogen.[8][9] It can also cause skin sensitization and allergic reactions.[8][10] Appropriate personal protective equipment, including gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Griess test - Wikipedia [en.wikipedia.org]

- 4. Peter Griess Facts for Kids [kids.kiddle.co]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. byjus.com [byjus.com]

- 7. rsc.org [rsc.org]

- 8. Buy this compound | 60-09-3 [smolecule.com]

- 9. This compound (25548-34-9, 60-09-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. dormer.com [dormer.com]

Spectroscopic Profile of 4-Aminoazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Aminoazobenzene, a versatile organic compound with applications in dye manufacturing, analytical chemistry, and as a potential pharmacophore. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within a molecule. This compound exhibits characteristic absorption bands in the UV and visible regions, which are influenced by the solvent environment. The primary absorptions are attributed to π → π* and n → π* transitions of the azobenzene (B91143) chromophore.

UV-Vis Absorption Data

The absorption maxima (λmax) of this compound in various solvents are summarized in the table below. The observed solvatochromism, a shift in λmax with solvent polarity, is a notable feature.

| Solvent | λmax (nm) |

| Cyclohexane | 379 |

| Dichloromethane (B109758) | 399 |

| Dioxane | 401 |

| Ethanol | 405.5 |

| Butanol | 405 |

| Acetone | 405 |

| DMSO | 415.5 |

Table 1: UV-Vis absorption maxima of this compound in different solvents. Data compiled from various sources.[1][2][3]

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Solution Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent at a concentration of approximately 5 x 10⁻⁵ M.[4] Further dilutions can be made to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Rinse a second quartz cuvette with the sample solution before filling it.

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the this compound solution.

-

Scan the spectrum over a wavelength range of 250–700 nm.[4]

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Spectroscopic Data

The chemical shifts (δ) for this compound are presented below. The specific solvent and instrument frequency can influence the exact chemical shift values.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 4H | Protons on the unsubstituted phenyl ring |

| ~7.4-7.5 | m | 3H | Protons on the unsubstituted phenyl ring |

| ~6.7 | d | 2H | Protons ortho to -NH₂ |

| ~4.0 | br s | 2H | -NH₂ |

Table 2: Approximate ¹H NMR chemical shifts for this compound. The exact values can vary with solvent and instrument.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~152 | C-N (amino-substituted ring) |

| ~147 | C-N=N |

| ~130 | Unsubstituted phenyl ring |

| ~129 | Unsubstituted phenyl ring |

| ~124 | Amino-substituted ring |

| ~122 | Unsubstituted phenyl ring |

| ~114 | C ortho to -NH₂ |

Table 3: Approximate ¹³C NMR chemical shifts for this compound. The exact values can vary with solvent and instrument.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of this compound:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[5]

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The characteristic infrared absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (primary amine) |

| 3100-3000 | Strong | C-H stretching (aromatic) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1650-1580 | Medium | N-H bending (primary amine) |

| ~1400 | Weak | N=N stretching (azo group) |

| 1335-1250 | Strong | C-N stretching (aromatic amine) |

| 900-675 | Strong | C-H out-of-plane bending (aromatic) |

Table 4: Characteristic FT-IR absorption bands for this compound.[6]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following methods are commonly used for FT-IR analysis:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Measurement:

-

Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

-

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Spectroscopic Analysis Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Aminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Aminoazobenzene, a significant azo dye. It includes a detailed experimental protocol for its synthesis, presented to meet the rigorous standards of research and development professionals.

Core Physicochemical Data

This compound, also known as Aniline (B41778) Yellow, is an aromatic amine and a derivative of azobenzene. It serves as a crucial intermediate in the synthesis of various other dyes and chemical compounds.[1] Its core properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃[2][3][4][5] |

| Molecular Weight | 197.24 g/mol [2][3][4][5][6] |

| CAS Number | 60-09-3[2][3][7] |

| Appearance | Yellow to orange crystalline solid[3] or orange powder.[1][5] |

| Melting Point | 123-126 °C[4][6] |

| Boiling Point | >360 °C[1][4][6] |

| Synonyms | p-Aminoazobenzene, 4-(Phenylazo)aniline, Aniline Yellow, C.I. Solvent Yellow 1.[2][3][5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically a diazo coupling reaction. The process involves two primary stages: the diazotization of aniline to form a benzenediazonium (B1195382) chloride intermediate, followed by the coupling of this intermediate with another aniline molecule.[8]

Experimental Methodology

-

Preparation of Benzenediazonium Chloride (Diazotization):

-

In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water. Stir until a clear solution of aniline hydrochloride is formed.[1][8]

-

Cool this solution to approximately 5°C in an ice bath to ensure the stability of the diazonium salt to be formed.[1][8]

-

In a separate beaker, prepare a solution of 4 g of sodium nitrite (B80452) in 20 ml of water.[1][8]

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution while maintaining constant stirring. Keep the temperature below 5°C throughout the addition. This reaction forms the benzenediazonium chloride intermediate.[1]

-

-

Coupling Reaction:

-

In a separate flask, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.[8]

-

Slowly, and with continuous stirring, add the aniline solution to the freshly prepared, cold benzenediazonium chloride solution.[1][8]

-

A yellow precipitate of this compound (Aniline Yellow) will begin to form as the coupling reaction proceeds.[8]

-

-

Isolation and Purification:

-

Allow the reaction mixture to stand for a period to ensure complete precipitation.

-

Filter the resulting yellow precipitate using a Buchner funnel.[8]

-

Wash the crude product with cold water to remove any unreacted salts and acids.[8]

-

The crude sample can be further purified by recrystallization from a suitable solvent, such as carbon tetrachloride or ethanol, to obtain the pure this compound dye.[8]

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from starting reagents to the final product.

Caption: Workflow for the synthesis of this compound.

References

- 1. Preparation of Aniline Yellow: Step-by-Step Guide & Tips [vedantu.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. byjus.com [byjus.com]

Solubility of 4-Aminoazobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminoazobenzene (B166484) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine solubility in their own laboratory settings. Furthermore, it elucidates the metabolic activation pathway of this compound, a critical aspect of its toxicological profile.

Quantitative and Qualitative Solubility Data

| Solvent | Formula | Type | Solubility | Temperature |

| Water | H₂O | Protic | 29.59 mg/L[1] | 25 °C |

| Slightly soluble[1][2] | Not Specified | |||

| Insoluble[3] | Not Specified | |||

| Ethanol | C₂H₅OH | Protic | Soluble[1][2] | Not Specified |

| Freely soluble[4] | Not Specified | |||

| Methanol | CH₃OH | Protic | Slightly soluble[1][3] | Not Specified |

| Soluble in hot Methanol (very faint turbidity)[5] | Not Specified | |||

| Chloroform | CHCl₃ | Aprotic | Freely soluble[4] | Not Specified |

| Slightly soluble[1][3] | Not Specified | |||

| Benzene | C₆H₆ | Aprotic | Freely soluble[4] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Freely soluble[4] | Not Specified |

| Carbon Tetrachloride | CCl₄ | Aprotic | Soluble (for crystallization)[3] | Not Specified |

| Petroleum Ether / Benzene | Mixture | Aprotic | Soluble (for crystallization)[3] | Not Specified |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, two common and reliable methods are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This method involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[6][7]

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully filter the supernatant through a pre-weighed, fine-pore filter paper or a syringe filter to remove all undissolved solid.[7]

-

-

Solvent Evaporation and Mass Determination:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a temperature below the decomposition point of this compound can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the this compound residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry solute. The difference between this weight and the initial weight of the dish gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtrate taken in mL) x 100

-

UV-Vis Spectroscopy Method

This method is suitable for compounds that absorb UV-Vis light and relies on Beer-Lambert's law.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer.[8][9]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 2.1, step 1).

-

-

Analysis of the Saturated Solution:

-

After allowing the excess solid to settle, carefully withdraw a small aliquot of the clear supernatant.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Metabolic Activation of this compound

This compound is a known procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[10] The following diagram illustrates the key steps in its metabolic activation pathway, which primarily occurs in the liver. This activation leads to the formation of reactive intermediates that can bind to DNA, forming adducts and potentially initiating carcinogenesis.[10][11][12]

Caption: Metabolic activation pathway of this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship in selecting an appropriate analytical method.

Caption: General workflow for solubility determination.

Caption: Logical flow for selecting a solubility determination method.

References

- 1. This compound | 60-09-3 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound CAS#: 60-09-3 [m.chemicalbook.com]

- 4. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 60-09-3 | TCI AMERICA [tcichemicals.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. analysis.rs [analysis.rs]

- 9. azom.com [azom.com]

- 10. Buy this compound | 60-09-3 [smolecule.com]

- 11. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 4-Aminoazobenzene Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Aminoazobenzene crystals. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

Introduction

This compound (systematic name: 4-(phenyldiazenyl)aniline), also commonly known as Aniline (B41778) Yellow, is an aromatic azo compound. It appears as yellow to tan crystals or orange needles.[1][2] This compound serves as a crucial intermediate in the synthesis of various azo dyes and has applications in diverse fields, including the textile and printing industries.[3] A thorough understanding of its solid-state properties is paramount for its application, formulation, and in the development of new materials. This guide details its crystallographic, spectroscopic, and thermal properties.

General and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₂H₁₁N₃ and a molecular weight of 197.24 g/mol .[2][4] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), ether, chloroform, and benzene.[5][6]

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol [2][4] |

| Appearance | Yellow to tan crystals or orange needles[2] |

| Melting Point | 123-126 °C[1] |

| Boiling Point | > 360 °C[1] |

| Water Solubility | Slightly soluble[5] |

| Organic Solvent Solubility | Soluble in ethanol, ether, chloroform, benzene[5][6] |

| pKa (conjugate acid) | 2.82 (at 25 °C)[1] |

Crystallographic Properties

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. Detailed crystallographic data is presented in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.93 Å |

| b | 5.68 Å |

| c | 15.58 Å |

| β | 107.4° |

| Volume | 1007 ų |

| Z | 4 |

| Calculated Density | 1.30 g/cm³ |

Data obtained from crystallographic studies. It is important to note that slight variations may exist based on crystallization conditions.

Spectroscopic and Thermal Properties

The spectroscopic and thermal properties of this compound are crucial for its identification and characterization.

Spectroscopic Data

| Technique | Key Observations |

| UV-Vis Spectroscopy | In acetonitrile, exhibits an absorbance band at 395 nm corresponding to the trans-isomer.[7] |

| FTIR Spectroscopy | Characteristic peaks corresponding to N-H stretching, C-H aromatic stretching, N=N stretching, and C-N stretching are observable. |

| ¹H NMR Spectroscopy | The proton NMR spectrum shows distinct signals for the aromatic protons and the amine protons.[5] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[5] |

Thermal Analysis Data

| Technique | Observation |

| DSC | A sharp endothermic peak is observed corresponding to the melting point of the crystals. |

| TGA | Thermogravimetric analysis indicates that the compound is stable up to its boiling point, after which it decomposes. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound crystals are provided below.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound for physical characterization.

Synthesis of this compound

A common method for the preparation of this compound involves the acid-catalyzed rearrangement of diazoaminobenzene, which is formed from the reaction of a diazonium salt with an excess of aniline.[1]

-

Diazotization of Aniline: Aniline is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at a low temperature (0-5 °C).

-

Coupling Reaction: The resulting diazonium salt is coupled with an excess of aniline to form diazoaminobenzene.

-

Rearrangement: The diazoaminobenzene is then subjected to an acid-catalyzed rearrangement, typically by warming in the presence of an aniline salt, to yield this compound hydrochloride.

-

Neutralization: The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to precipitate the free this compound base.[6]

Purification and Crystal Growth

For obtaining high-purity crystals suitable for physical characterization, recrystallization is essential.

-

Recrystallization: The crude this compound is dissolved in a suitable solvent, such as hot ethanol.[6] The solution is then allowed to cool slowly, leading to the formation of well-defined crystals. Other solvents like carbon tetrachloride or a methanol/water mixture can also be used.[1]

-

Single Crystal Growth: For single-crystal X-ray diffraction, very slow cooling or solvent evaporation techniques are employed to grow larger, high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using appropriate software to obtain the final atomic coordinates and other crystallographic parameters.

UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Measurement: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-600 nm) using a double-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent is used to zero the instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The FTIR spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Measurement: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed amount of the this compound crystals (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.

References

- 1. researchgate.net [researchgate.net]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-ray single-crystal diffraction | FZU [fzu.cz]

- 5. 4-Amino-4'-(dimethylamino)azobenzene [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Aminoazobenzene Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminoazobenzene (B166484) derivatives, focusing on their fundamental basic properties, the structural factors influencing them, and the experimental methods for their determination. Additionally, it delves into the metabolic activation pathways that are crucial for understanding their biological activities, particularly their carcinogenicity.

Core Concepts: Basicity of this compound Derivatives

The basicity of this compound and its derivatives is a critical parameter that influences their chemical reactivity, biological interactions, and pharmacokinetic properties. The primary center of basicity is the amino group at the 4-position of the aniline (B41778) ring. The lone pair of electrons on the nitrogen atom can accept a proton, and the equilibrium of this reaction is quantified by the acid dissociation constant (pKa) of the conjugate acid. A lower pKa value indicates a weaker base.

The basicity of these compounds is significantly influenced by the electronic effects of substituents on the aromatic rings. The general principles are analogous to those observed in substituted anilines:

-

Electron-donating groups (EDGs) , such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups, increase the electron density on the amino nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density on the amino nitrogen through inductive and/or resonance effects, thereby decreasing the basicity (lower pKa).

The position of the substituent also plays a crucial role. Substituents in the ortho and para positions to the amino group have a more pronounced effect on basicity due to the direct resonance interaction with the amino group.

Quantitative Data on Basicity

The following table summarizes the pKa values for this compound and a series of substituted anilines, which serve as a model to illustrate the impact of various substituents on the basicity of the amino group.

| Compound | Substituent | Position | pKa of Conjugate Acid |

| This compound | -N=N-Ph | para | 2.82[1][2][3] |

| Aniline | -H | - | 4.58 |

| p-Toluidine | -CH₃ | para | 5.12 |

| o-Toluidine | -CH₃ | ortho | 4.39 |

| m-Toluidine | -CH₃ | meta | 4.69 |

| p-Anisidine | -OCH₃ | para | 5.34 |

| p-Chloroaniline | -Cl | para | 3.98 |

| o-Chloroaniline | -Cl | ortho | 2.64 |

| m-Chloroaniline | -Cl | meta | 3.34 |

| p-Nitroaniline | -NO₂ | para | 1.02 |

| o-Nitroaniline | -NO₂ | ortho | -0.29 |

| m-Nitroaniline | -NO₂ | meta | 2.50 |

| p-Phenylenediamine | -NH₂ | para | 6.08 |

| o-Phenylenediamine | -NH₂ | ortho | 4.47 |

| m-Phenylenediamine | -NH₂ | meta | 4.88 |

Note: pKa values for substituted anilines are from various sources and are used here to demonstrate substituent effects.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies and drug development. The two most common methods for determining the pKa of this compound derivatives are spectrophotometry and potentiometric titration.

Spectrophotometric Determination of pKa

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of an indicator molecule have different absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[4][5]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., ethanol (B145695) or methanol) to ensure solubility.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected pKa range of the analyte.

-

Determination of λmax:

-

Record the UV-Vis absorption spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form and determine its λmax (λ_acid_).

-

Record the spectrum in a highly basic solution (e.g., pH 10) to obtain the spectrum of the deprotonated form and determine its λmax (λ_base_).

-

-

Absorbance Measurements at Different pH:

-

For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer.

-

Measure the absorbance of each solution at both λ_acid_ and λ_base_.

-

-

Data Analysis:

-

The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH - log[(A - A_acid_) / (A_base_ - A)] where A is the absorbance at an intermediate pH, A_acid_ is the absorbance of the fully protonated form, and A_base_ is the absorbance of the deprotonated form.

-

Potentiometric Titration for pKa Determination

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.[6][7][8]

Methodology:

-

Preparation of Analyte Solution: Dissolve a precisely weighed amount of the this compound derivative in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or DMSO) to ensure solubility.

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration:

-

If the analyte is a base, titrate with a standardized solution of a strong acid (e.g., HCl).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point.

-

For more accurate determination, a first or second derivative plot of the titration curve can be used to precisely locate the equivalence point.

-

Mandatory Visualizations

Experimental Workflow for Spectrophotometric pKa Determination

Caption: Workflow for Spectrophotometric pKa Determination.

Metabolic Activation Pathway of N,N-Dimethyl-4-aminoazobenzene

The carcinogenicity of many this compound derivatives is linked to their metabolic activation, primarily in the liver, to reactive electrophiles that can form adducts with cellular macromolecules like DNA. The following diagram illustrates the key steps in the metabolic activation of N,N-dimethyl-4-aminoazobenzene (DAB), a well-studied procarcinogen.[9] This pathway serves as a general model for other N-alkylated derivatives.

Caption: Metabolic Activation of N,N-Dimethyl-4-aminoazobenzene.

This guide provides a foundational understanding of the basic properties of this compound derivatives, essential for professionals in chemical research and drug development. The interplay of molecular structure and basicity, coupled with an understanding of metabolic pathways, is critical for the rational design and safety assessment of new chemical entities based on this scaffold.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 60-09-3 [m.chemicalbook.com]

- 4. ijper.org [ijper.org]

- 5. "Recent advancements in spectrophotometric pka determinations: A review" by Job Herman Berkhout and H. N. Aswatha Ram [impressions.manipal.edu]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of 4-Aminoazobenzene

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed toxicological overview of 4-Aminoazobenzene (B166484) (4-AAB), an azo compound used in the manufacturing of dyes, pigments, and insecticides.[1][2] Due to its classification as a potential human carcinogen and its prevalence in industrial applications, a thorough understanding of its toxicological properties is essential for risk assessment and safety management. This guide synthesizes available data on its chemical properties, metabolism, mechanisms of toxicity, and regulatory classifications, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemical and Physical Properties

This compound (CAS No. 60-09-3) is an organic compound that appears as yellow to tan crystals or orange needles.[1][3][4] It is characterized by an azo group (-N=N-) linking an aniline (B41778) and a benzene (B151609) ring.[1] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 4-phenyldiazenylaniline | [5] |

| Synonyms | p-Aminoazobenzene, Aniline Yellow, C.I. Solvent Yellow 1 | [1][5] |

| Molecular Formula | C₁₂H₁₁N₃ | [1] |

| Molecular Weight | 197.24 g/mol | [1][3] |

| Melting Point | 123-126 °C | [4] |

| Boiling Point | >360 °C | [6] |

| Water Solubility | < 1 mg/mL at 20 °C | [6] |

| LogP (Octanol/Water) | 3.41 | [1] |

| Appearance | Yellow to tan crystals or orange needles | [1][3][4] |

Toxicological Profile

This compound is recognized as a hazardous substance with significant toxicological concerns, including acute toxicity, carcinogenicity, and genotoxicity.

Acute Toxicity

The compound is classified as toxic if swallowed.[5] Acute exposure in humans can lead to symptoms such as methemoglobinemia, characterized by cyanosis (bluish discoloration of lips and skin), headache, and dizziness.[3] It is also a known skin sensitizer, capable of causing allergic contact dermatitis, a frequent observation in hairdressers exposed to hair dyes containing the substance.[3][4]

Quantitative acute toxicity data are presented in Table 2.

| Endpoint | Route | Species | Value | Reference(s) |

| ATE (Acute Toxicity Estimate) | Oral | - | 100 mg/kg | [5] |

| LD₅₀ | Intraperitoneal | Mouse | 200 mg/kg | [7] |

Sub-chronic and Chronic Toxicity (NOAEL/LOAEL)

A comprehensive review of the available literature did not yield specific No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) values for this compound from repeated-dose toxicity studies. This represents a significant data gap in the public domain for establishing safe exposure limits based on non-cancer endpoints.

| Route | Species | Duration | NOAEL | LOAEL | Reference(s) |

| Oral | Data Not Available | - | Data Not Available | Data Not Available | - |

| Dermal | Data Not Available | - | Data Not Available | Data Not Available | - |

| Inhalation | Data Not Available | - | Data Not Available | Data Not Available | - |

Carcinogenicity